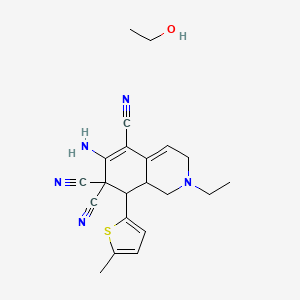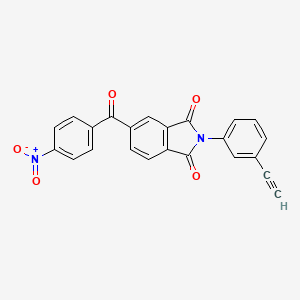![molecular formula C18H17F3N2 B5187109 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TFB and belongs to the class of phenethylamines.
Mécanisme D'action
The mechanism of action of TFB is not fully understood, but it is believed to be similar to other phenethylamines. TFB is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including mood enhancement and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are still being studied, but it has been shown to have a range of effects on the brain and body. TFB has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. TFB has also been shown to alter brain activity, leading to changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFB in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. These limitations must be taken into account when using TFB in lab experiments.
Orientations Futures
There are several future directions for the use of TFB in scientific research. One potential area of study is the development of new antidepressant drugs based on the structure of TFB. Another potential area of study is the use of TFB as a hallucinogen, which could lead to a better understanding of the mechanisms underlying altered perception and cognition. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB and its potential for use in various scientific research areas.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. Further research is needed to fully understand the potential of TFB in various scientific research areas.
Méthodes De Synthèse
The synthesis of TFB is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethyl)benzyl chloride, which is then reacted with 2-(1H-indol-3-yl)ethanamine to form TFB. The final product is purified using various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
TFB has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. TFB has also been studied for its potential as a hallucinogen and has been found to have similar effects to other phenethylamines, such as MDMA.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2/c19-18(20,21)15-7-5-13(6-8-15)11-22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,22-23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFROZGICRQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)

![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
